Urease Inhibition vs. Thiourea
1-Methyl-1H-benzimidazole-2-thiol (designated as Compound 2 in the study) demonstrates potent urease inhibition against Helicobacter pylori urease, with an IC50 value of 0.11 mM. This represents a 7.0-fold improvement in potency compared to the reference standard thiourea, which exhibited an IC50 of 0.77 mM under comparable assay conditions [1]. The compound was evaluated as part of a series of 13 regio-selectively alkylated benzimidazole-2-thione derivatives, enabling direct intra-class comparison [1].
| Evidence Dimension | Inhibitory concentration (IC50) against H. pylori urease |
|---|---|
| Target Compound Data | IC50 = 0.11 mM |
| Comparator Or Baseline | Thiourea: IC50 = 0.77 mM; Compound 5 (most potent derivative in series): IC50 = 0.01 mM |
| Quantified Difference | 7.0-fold more potent than thiourea (0.77 ÷ 0.11); 11-fold less potent than best-in-series Compound 5 (0.11 ÷ 0.01) |
| Conditions | Recombinant H. pylori urease expressed with His-tag, purified via FPLC; assay at maximal enzyme activity 200 mg/mL [1] |
Why This Matters
For researchers developing urease inhibitors, the 7.0× potency advantage over the standard thiourea baseline positions 1-Methyl-1H-benzimidazole-2-thiol as a validated scaffold for further optimization, with quantifiable performance data enabling rational selection over uncharacterized in-class alternatives.
- [1] Molecules. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives. 2022. Abstract: Compound 2 inhibited H. pylori and Jack bean ureases with IC50 values of 0.11 and 0.26 mM, respectively. View Source
